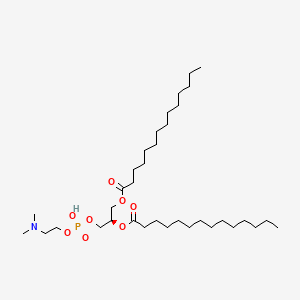
4-Acetamidobutyryl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidobutyryl-coenzyme A is an acyl-CoA compound resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-acetamidobutanoic acid . It plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidobutanoyl-CoA involves the reaction of 4-acetamidobutanoic acid with coenzyme A. This reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the acyl-CoA bond .
Industrial Production Methods
While specific industrial production methods for 4-acetamidobutanoyl-CoA are not extensively documented, the general approach involves enzymatic synthesis using coenzyme A and 4-acetamidobutanoic acid as substrates. Enzymes such as acyl-CoA synthetases are employed to catalyze the reaction under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidobutyryl-coenzyme A undergoes various chemical reactions, including:
Condensation: Involving the formation of acyl-CoA derivatives through the reaction with other carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Requires water and specific enzymes such as 4-acetamidobutyryl-CoA deacetylase.
Condensation: Utilizes activating agents like carbodiimides and coenzyme A.
Major Products
Hydrolysis: Produces acetate and 4-aminobutanoyl-CoA.
Condensation: Forms various acyl-CoA derivatives depending on the reacting carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Acetamidobutyryl-coenzyme A is utilized in several scientific research applications, including:
Biochemistry: Studying metabolic pathways involving acyl-CoA derivatives.
Medicine: Investigating the role of acyl-CoA compounds in metabolic disorders.
Industrial Biotechnology: Exploring enzymatic synthesis of acyl-CoA derivatives for various applications.
Wirkmechanismus
The mechanism of action of 4-acetamidobutanoyl-CoA involves its role as an acyl donor in biochemical reactions. It participates in the transfer of acyl groups to various substrates, facilitating metabolic processes such as fatty acid and amino acid metabolism . The molecular targets include enzymes involved in these metabolic pathways, such as acyl-CoA synthetases and deacetylases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyryl-CoA: Another acyl-CoA derivative involved in fatty acid metabolism.
Acetyl-CoA: A key molecule in energy production and
Eigenschaften
CAS-Nummer |
74833-91-3 |
|---|---|
Molekularformel |
C27H45N8O18P3S |
Molekulargewicht |
894.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-acetamidobutanethioate |
InChI |
InChI=1S/C27H45N8O18P3S/c1-15(36)29-7-4-5-18(38)57-10-9-30-17(37)6-8-31-25(41)22(40)27(2,3)12-50-56(47,48)53-55(45,46)49-11-16-21(52-54(42,43)44)20(39)26(51-16)35-14-34-19-23(28)32-13-33-24(19)35/h13-14,16,20-22,26,39-40H,4-12H2,1-3H3,(H,29,36)(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,28,32,33)(H2,42,43,44)/t16-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
UEKGDRAHBCQADD-HDRQGHTBSA-N |
Isomerische SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyme |
4-AAB-CoA 4-acetamidobutyryl-CoA 4-acetamidobutyryl-coenzyme A coenzyme A, 4-acetamidobutyryl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,6S)-3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1215366.png)

![2-methyl-5-(4-methylpiperazin-1-yl)-6-oxido-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepin-6-ium](/img/structure/B1215369.png)
amino]propyl]-3,4,5-trimethoxy-alpha-isopropylbenzeneacetonitrile](/img/structure/B1215370.png)








![6-[2-(2,4-Dichlorophenyl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1215389.png)
